C2–S–Benzyl Thioether vs. C2–O–Benzyl Ether: Class-Level Scaffold Potency Advantage
In the dihydro-alkoxybenzyl-oxopyrimidine (DABO) class of HIV-1 NNRTIs, replacement of the C2-alkoxy (–O–) linkage with an alkylthio (–S–) linkage (generating S-DABOs) produced up to 10-fold more potent inhibition of HIV-1 replication in cellular assays [1]. The target compound incorporates a C2–S–(3-methoxybenzyl) thioether, positioning it within this higher-potency S-DABO subclass. While direct IC50 data for CAS 1105191-63-6 are not published, the scaffold-level SAR establishes that the thioether linkage is a critical driver of antiviral potency relative to the corresponding ether-linked analogs.
| Evidence Dimension | Fold-improvement in anti-HIV-1 cellular potency (C2–S vs. C2–O linkage) |
|---|---|
| Target Compound Data | Not directly tested; structurally belongs to S-DABO (C2–S–benzyl) subclass |
| Comparator Or Baseline | C2–O–benzyl DABO analogs (same scaffold, ether linkage) |
| Quantified Difference | S-DABO analogs up to 10-fold more potent than corresponding O-DABO analogs |
| Conditions | Cellular assay: HIV-1 acutely infected cells; enzymatic assay: wild-type HIV-1 RT (rCdG template/dGTP substrate) |
Why This Matters
Selecting the C2-thioether variant over an O-linked analog provides scaffold-level assurance of higher intrinsic antiviral potency, reducing the risk of false-negative screening outcomes.
- [1] Preparation and anti-HIV-1 activity of Thio Analogues of Dihydroalkoxybenzyloxopyrimidines. Scilit. Abstract: S-DABOs were up to 10-fold more potent than alkyloxy or cycloalkyloxy counterparts; C-5 methyl-substituted S-DABOs showed EC50 values as low as 0.6 μM. URL: https://www.scilit.net/publications/c7b847e8b91ca9e2690e944a39371ec2. View Source
